Unii-W731cji60Q

Description

UNII-W731cji60Q corresponds to 7-bromobenzo[b]thiophene-2-carboxylic acid (CAS 7312-10-9), a brominated heterocyclic compound with the molecular formula C₉H₅BrO₂S and a molecular weight of 257.10 g/mol . Key properties include:

- Topological Polar Surface Area (TPSA): 65.54 Ų, indicating moderate polarity.

- GI Absorption: High, suggesting efficient gastrointestinal uptake.

- CYP Inhibition: Inhibits CYP1A2, a cytochrome P450 enzyme involved in drug metabolism .

- Toxicity: Classified as hazardous (warning code H302) due to oral toxicity .

Synthesis: The compound is synthesized via refluxing with thionyl chloride (SOCl₂) in methanol or ethanol, followed by pH adjustment and purification via silica gel chromatography .

Properties

CAS No. |

937731-95-8 |

|---|---|

Molecular Formula |

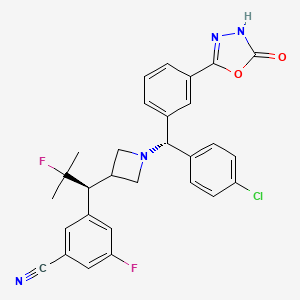

C29H25ClF2N4O2 |

Molecular Weight |

535 g/mol |

IUPAC Name |

3-[(1S)-1-[1-[(S)-(4-chlorophenyl)-[3-(2-oxo-3H-1,3,4-oxadiazol-5-yl)phenyl]methyl]azetidin-3-yl]-2-fluoro-2-methylpropyl]-5-fluorobenzonitrile |

InChI |

InChI=1S/C29H25ClF2N4O2/c1-29(2,32)25(21-10-17(14-33)11-24(31)13-21)22-15-36(16-22)26(18-6-8-23(30)9-7-18)19-4-3-5-20(12-19)27-34-35-28(37)38-27/h3-13,22,25-26H,15-16H2,1-2H3,(H,35,37)/t25-,26+/m1/s1 |

InChI Key |

WFYMIOTUYKCVRZ-FTJBHMTQSA-N |

SMILES |

CC(C)(C(C1CN(C1)C(C2=CC=C(C=C2)Cl)C3=CC=CC(=C3)C4=NNC(=O)O4)C5=CC(=CC(=C5)C#N)F)F |

Isomeric SMILES |

CC(C)([C@@H](C1CN(C1)[C@@H](C2=CC=C(C=C2)Cl)C3=CC=CC(=C3)C4=NNC(=O)O4)C5=CC(=CC(=C5)C#N)F)F |

Canonical SMILES |

CC(C)(C(C1CN(C1)C(C2=CC=C(C=C2)Cl)C3=CC=CC(=C3)C4=NNC(=O)O4)C5=CC(=CC(=C5)C#N)F)F |

Synonyms |

3-(1-(1-((4-chlorophenyl)(3-(5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)phenyl)methyl)azetidin-3-yl)-2-fluoro-2-methylpropyl)-5-fluorobenzonitrile MK 7128 MK-7128 MK7128 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Property Comparison of this compound and Analogs

Structural Modifications and Impact on Properties

Methyl Substitution:

- The 6-methyl analog (similarity 0.85) lacks bromine but includes a methyl group, enhancing lipophilicity and metabolic stability due to reduced oxidative degradation .

Absence of Halogen:

- The parent compound benzo[b]thiophene-2-carboxylic acid (similarity 0.89) exhibits higher solubility (predicted log S = -2.47 vs. -2.63 for this compound) due to reduced molecular weight and polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.